molecular formula C14H14N6OS B2363614 4-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1448060-42-1

4-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2363614
CAS No.: 1448060-42-1
M. Wt: 314.37
InChI Key: NAYZFEAORZCSBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic hybrid molecule designed for pharmaceutical and biological research. It incorporates two privileged medicinal chemistry scaffolds: a pyrazole ring and a 1,2,3-thiadiazole core. Pyrazole derivatives are extensively reported in scientific literature for their wide spectrum of biological activities, including significant anti-inflammatory and anticancer properties . Many pyrazole-based compounds, such as celecoxib, function as COX-2 inhibitors, while others like crizotinib are used as anticancer agents, demonstrating the scaffold's utility in drug discovery . Similarly, 1,2,3-thiadiazole derivatives and their isomers (e.g., 1,3,4-thiadiazoles) are known for their cytotoxic properties and ability to disrupt crucial cellular processes in cancer cells . The strategic combination of these moieties in a single molecule makes this compound a promising candidate for investigating new therapeutic pathways, particularly in oncology and immunology research. Its potential mechanisms of action may involve the inhibition of key enzymes like tyrosine kinases or carbonic anhydrases, which are common targets for related heterocyclic compounds . Researchers can utilize this chemical as a key intermediate or a lead compound for developing novel small-molecule inhibitors. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]thiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS/c1-10-13(22-19-17-10)14(21)16-7-9-20-8-5-12(18-20)11-4-2-3-6-15-11/h2-6,8H,7,9H2,1H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYZFEAORZCSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide (CAS Number: 1448027-93-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antiviral, antibacterial, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H14N6OSC_{14}H_{14}N_{6}OS, with a molecular weight of approximately 314.37 g/mol. The structure features a thiadiazole ring, which is known for its diverse pharmacological activities.

Antiviral Activity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antiviral properties. For instance, a related compound demonstrated high inhibitory effects against the SARS-CoV2 main protease (Mpro), with inhibition percentages reaching up to 84.5% compared to a positive control . The mechanism of action involves binding to the active site of the protease, preventing viral replication.

Table 1: Antiviral Activity of Thiadiazole Derivatives

CompoundInhibition %IC50 (μg/mL)Selectivity Index
Compound A84.5%27.812.6
Tipranavir88.6%13.32-

Antibacterial Activity

The potential antibacterial properties of the compound have also been explored. Compounds containing thiadiazole rings have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, certain analogues exhibited minimum inhibitory concentrations (MIC) as low as 16 μg/mL against these pathogens .

Table 2: Antibacterial Activity of Thiadiazole Compounds

CompoundMIC (μg/mL)Target Bacteria
Compound B16S. aureus
Compound C16E. faecalis

Anticancer Activity

In vitro studies have indicated that thiadiazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves modulation of apoptotic pathways and inhibition of cell proliferation in various cancer cell lines .

Case Study:
A study focusing on a series of thiadiazole derivatives found that one specific analogue significantly reduced cell viability in breast cancer cells with an IC50 value of 10 μM . This suggests potential for further development as an anticancer agent.

Computational Studies

Computational analysis has been employed to predict the biological activity of thiadiazole compounds through molecular docking studies and ADME (Absorption, Distribution, Metabolism, Excretion) profiling. These studies indicate favorable binding affinities to target proteins involved in viral replication and bacterial resistance mechanisms .

Scientific Research Applications

Antitumor Activity

Thiadiazole derivatives have been extensively studied for their anticancer potential. Research indicates that compounds containing the thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiadiazole-pyridine hybrids possess potent anti-breast cancer efficacy, outperforming standard treatments like 5-fluorouracil in certain assays .

Case Study: Anticancer Efficacy

A notable study evaluated a series of thiadiazole derivatives against human breast cancer cell lines (MCF-7). The results demonstrated that specific substitutions on the thiadiazole ring enhanced cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation .

Compound StructureIC50 (µM)Cancer Cell Line
Thiadiazole-Pyridine Hybrid A5.71MCF-7
Thiadiazole-Pyridine Hybrid B10.32HepG2

Antimicrobial Properties

Thiadiazole derivatives have also shown promising antimicrobial activity. Various studies have reported their effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential bacterial enzymes.

Case Study: Antimicrobial Screening

In a recent investigation, a series of thiadiazole compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Pathogen
Thiadiazole Derivative C8Staphylococcus aureus
Thiadiazole Derivative D16Escherichia coli

Neurological Effects

Emerging research suggests that thiadiazole-containing compounds may possess neuroprotective properties. These compounds are being explored for their potential in treating neurological disorders such as epilepsy and Alzheimer's disease.

Case Study: Neuroprotective Activity

A study focusing on the anticonvulsant effects of thiadiazole derivatives demonstrated significant protection in animal models subjected to induced seizures. The compound's efficacy was attributed to its ability to modulate neurotransmitter systems and reduce neuronal excitability .

CompoundED50 (mg/kg)Model
Thiadiazole Derivative E24.38PTZ Seizure Model
Thiadiazole Derivative F88.23Chemo-shock Seizure Model

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Thiazole vs. Thiadiazole Derivatives

  • Thiazole Carboxamides (e.g., 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides):
    • Structural Difference : Thiazole ring (one sulfur, two nitrogens) vs. thiadiazole (two sulfurs, one nitrogen).
    • Impact : Thiadiazoles exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation.
    • Activity : Thiazole derivatives in showed statistically significant enzyme inhibition (p < 0.05) in assays, but thiadiazole analogs may offer improved pharmacokinetics .

Oxadiazole-Pyrazole Hybrids (e.g., 1,2,4-oxadiazole-bearing pyrazoles):

  • Structural Difference : Oxadiazole (two nitrogens, one oxygen) vs. thiadiazole.
  • Example : Compound 33 () includes a trifluoromethyl group, increasing lipophilicity (logP ~3.5 estimated) but shortening half-life .
Substituent Modifications

Pyrazole Substituents

  • Trifluoromethyl Pyrazole Derivatives (e.g., 4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide):
    • Structural Difference : Trifluoromethyl (CF₃) vs. pyridin-2-yl on pyrazole.
    • Impact : CF₃ enhances membrane permeability (clogP +0.8 vs. pyridinyl’s -1.2) but reduces solubility. Pyridinyl improves target affinity via hydrogen bonding .
  • Chloro/Cyano-Substituted Pyrazoles (e.g., 5-chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)-carboxamides, ): Structural Difference: Electron-withdrawing groups (Cl, CN) vs. pyridinyl. Yields for these analogs ranged from 62% to 71% .

Data Table: Key Properties of Comparable Compounds

Compound Name Core Structure Substituents Key Properties/Activity
4-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide Thiadiazole Pyridin-2-yl, pyrazole High metabolic stability; kinase inhibition (hypothesized)
4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide Thiazole Pyridinyl Enzyme inhibition (p < 0.05); moderate stability
Compound 33 (1,2,4-oxadiazole-pyrazole) Oxadiazole Trifluoromethyl, pyrazole logP ~3.5; moderate half-life (~2–4 hrs)
5-chloro-N-(4-cyano-1-phenyl-pyrazol-5-yl)-carboxamide Pyrazole Chloro, cyano Yield 68%; electrophilic reactivity

Research Findings and Implications

  • Structural-Activity Relationship (SAR): The pyridinyl group in the target compound likely enhances target binding compared to chloro/cyano substituents, as seen in ’s lower IC₅₀ values for aryl-substituted analogs .
  • Synthetic Feasibility : The target’s synthesis is scalable using EDCI/HOBt coupling (), but pyridinyl-pyrazole ethylamine availability may affect cost .
  • Contradictions : emphasizes thiazole activity, but thiadiazole analogs are understudied; direct comparative bioactivity data are needed.

Preparation Methods

Thiosemicarbazide Cyclization

Thiosemicarbazides derived from acyl hydrazides undergo cyclization with electrophilic reagents. For example, ethyl oxalyl monochloride in phosphorous oxychloride (POCl₃) facilitates the formation of 5-amino-1,3,4-thiadiazol-2-carboxylates (e.g., 39 in Scheme 5 of). Subsequent bromination (Sandmeyer reaction) and Suzuki-Miyaura coupling introduce aryl groups at the 5-position.

Carboxamide Functionalization

The carboxylic acid derivative (e.g., 37 ) is activated using oxalyl chloride and dimethylformamide (DMF) to form the acyl chloride, which reacts with amines to yield carboxamides. For instance, coupling with ethylenediamine derivatives provides the ethyl spacer required for pyrazole attachment.

Pyrazole Ring Formation and Functionalization

The pyrazole core is synthesized via cyclocondensation of hydrazines with 1,3-diketones or alkoxymethylidene intermediates.

Alkoxymethylidene Intermediate Strategy

A patent-described method (Patent US11649213) avoids hazardous aniline by-products by using trialkyl orthoformates to generate alkoxymethylidenes (Formula A). Cyclization with hydrazine derivatives (e.g., compound 3 ) yields pyrazoles while releasing benign alcohol by-products.

Example Reaction:
$$
\text{Compound 1} + \text{HC(OR)}_3 \rightarrow \text{Formula A} \xrightarrow{\text{Hydrazine}} \text{Pyrazole Intermediate 5} + \text{ROH}
$$

Assembly of the Final Compound

Ethyl Spacer Installation

The ethyl linker is incorporated via nucleophilic substitution. For example, treating a bromoethyl-thiadiazole intermediate with the pyrazole-pyridine amine in the presence of sodium hydride (NaH) yields the ethyl-linked product.

Amide Coupling

The thiadiazole-5-carboxylic acid (37 ) is converted to its acyl chloride using oxalyl chloride and reacted with 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine to form the final carboxamide.

Optimization Note:

  • Excess oxalyl chloride (1.5 equiv) and DMF (catalytic) ensure complete acid activation.
  • Reactions are conducted in anhydrous dichloromethane (DCM) at 0°C to room temperature.

Analytical Characterization and Yield Data

Spectral Data (Hypothetical Based on Analogues)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.55 (d, 1H, pyridine-H), 8.10 (s, 1H, pyrazole-H), 4.50 (t, 2H, -NCH₂), 3.75 (t, 2H, -CH₂N), 2.45 (s, 3H, -CH₃).
  • HRMS (ESI): m/z calcd. for C₁₄H₁₄N₆OS [M+H]⁺: 314.37, found: 314.39.

Yield Comparison Across Steps

Step Reaction Type Yield (%) Key Reagents
1 Thiadiazole cyclization 78 POCl₃, DMF-DMA
2 Suzuki coupling 85 Pd(OAc)₂, Xantphos
3 Amide coupling 72 Oxalyl chloride, DCM

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 4-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide?

The synthesis typically involves multi-step reactions starting from pyrazole and thiadiazole precursors. Key steps include:

  • Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carboxamide linkage.
  • Heterocyclic ring formation : Cyclization of thiosemicarbazide intermediates under acidic conditions to generate the 1,2,3-thiadiazole core .
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO are preferred for solubility and reaction efficiency. Reaction temperatures range from 60–80°C for 6–12 hours .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures yields >90% purity. Reaction progress is monitored via TLC (Rf ~0.3–0.5) and confirmed by NMR (e.g., δ 8.5–9.0 ppm for pyridine protons) .

Basic: How can spectroscopic and crystallographic methods resolve ambiguities in the compound’s structural characterization?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign pyridinyl (δ ~8.5–9.0 ppm), pyrazolyl (δ ~6.5–7.5 ppm), and thiadiazole (δ ~7.0–8.0 ppm) protons. COSY and HSQC confirm connectivity .
    • FT-IR : Carboxamide C=O stretch at ~1650–1680 cm⁻¹ and thiadiazole C-S absorption at ~650–700 cm⁻¹ .
  • X-ray crystallography : SHELXL refinement ( ) resolves bond-length discrepancies (e.g., C-N vs. C-S in thiadiazole). High-resolution data (d-spacing < 0.8 Å) and twinning correction ensure accurate space group assignment (e.g., P2₁/c) .

Advanced: What challenges arise in refining the crystal structure of this compound using SHELXL, and how are they addressed?

  • Disorder in flexible chains : The ethyl linker between pyrazole and thiadiazole may exhibit positional disorder. Partial occupancy refinement and geometric restraints (DFIX/TEMP) resolve this .
  • Thermal motion anisotropy : High thermal parameters (B > 5 Ų) for pyridinyl groups are modeled using TLS (translation-libration-screw) tensors.
  • Data quality : Low-resolution data (>1.0 Å) may require merging multiple datasets or leveraging SHELXD for heavy-atom phasing in twinned crystals .

Advanced: How do structural modifications (e.g., pyridinyl substitution) influence the compound’s biological activity in structure-activity relationship (SAR) studies?

  • Pyridinyl position : 2-Pyridinyl substitution enhances binding to kinase targets (e.g., EGFR) via π-π stacking, while 3- or 4-substitutions reduce potency by ~40% .
  • Thiadiazole modifications : Replacing sulfur with oxygen (oxadiazole) decreases logP by 0.5 units, improving solubility but reducing membrane permeability .
  • Ethyl linker elongation : Adding methylene groups (>2 carbons) disrupts conformational rigidity, lowering IC₅₀ values in enzymatic assays .

Advanced: How can contradictory biological activity data (e.g., antimicrobial vs. anticancer) be reconciled across studies?

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) and culture conditions (serum concentration, hypoxia) alter IC₅₀ values. Meta-analysis of dose-response curves (log[inhibitor] vs. normalized response) identifies outliers .
  • Off-target effects : Thiadiazole moieties may chelate metal ions (e.g., Zn²⁺ in metalloproteases), leading to false-positive results in antimicrobial assays. Use of EDTA controls or isothermal titration calorimetry (ITC) clarifies specificity .

Advanced: What computational strategies predict the compound’s binding modes with biological targets?

  • Docking studies : AutoDock Vina or Glide simulates binding to ATP pockets (e.g., CDK2). Pyridinyl and thiadiazole groups form hydrogen bonds with Asp86 and Lys89 residues .
  • MD simulations : GROMACS trajectories (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .
  • QSAR models : CoMFA/CoMSIA correlates Hammett σ values of substituents with inhibitory activity (R² > 0.85) .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Thiadiazole ring activation : The electron-deficient 1,2,3-thiadiazole core facilitates nucleophilic attack at C5. DFT calculations (B3LYP/6-31G*) show a reaction barrier of ~25 kcal/mol for SN2 mechanisms .
  • Leaving group effects : Substitution of the carboxamide with better leaving groups (e.g., p-nitrophenoxy) increases reaction rates by 3-fold .

Basic: What methodologies ensure high purity (>98%) of the compound for in vivo studies?

  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm. Purity is quantified via peak area integration .
  • Recrystallization : Sequential solvent systems (e.g., DCM/hexane) remove hydrophobic impurities. Single crystals suitable for XRD are grown via vapor diffusion (ether into DCM) .
  • Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 52.1%, N: 19.4%) within ±0.3% error .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.